![molecular formula C15H14N4O2 B2704739 N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034402-97-4](/img/structure/B2704739.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions . It forms the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of this compound involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones . For the first time, alkynyl heterocycles are also shown to be effective dipolarophiles for pyridine N-imine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This reaction provides concise access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Scientific Research Applications
Pharmacologically Active Compounds
This compound has been found to be pharmacologically active . It is synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This process provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .
Biomedical Applications
The compound is part of the pyrazolo[3,4-b]pyridines group, which has been extensively studied for its biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Antifungal Activities
Some derivatives of this compound have been evaluated for their antifungal activities . They have been tested against various fungal strains and as inhibitory compounds against succinate dehydrogenase .
Inhibitors of ZAK Kinase
A series of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamide has been designed as highly selective inhibitors of ZAK kinase . The representative compound strongly inhibits the kinase ZAK activity with an IC50 of 3.3 nM .
Treatment of Cardiac Hypertrophy
The compound has shown oral therapeutic effects in a spontaneous hypertensive rat model of cardiac hypertrophy .
Synthesis of Pyridazinones
The compound is used in the synthesis of pyridazinones . Pyridazinones are a class of organic compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects .
Mechanism of Action
Target of action
Pyrazolo[1,5-a]pyridines are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions
Biochemical pathways
Pyrazolo[1,5-a]pyridines, as purine analogues, are likely to affect the purine metabolic pathway . This pathway is involved in the synthesis and degradation of purine nucleotides, which are essential components of DNA and RNA.
properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(14-12-3-1-2-4-13(12)21-18-14)17-10-6-8-19-11(9-10)5-7-16-19/h5-9H,1-4H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVFOXEKIODIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazolo[1,5-a]pyridin-5-yl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide |
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